molecular formula C14H9Cl2N3O B15055725 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B15055725
M. Wt: 306.1 g/mol
InChI Key: DMDRKHAWJVCZDH-UHFFFAOYSA-N
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Description

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring attached to an aniline moiety, with a 3,5-dichlorophenyl group as a substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dichlorobenzohydrazide with an appropriate nitrile to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: An aniline derivative with similar substituents but lacking the oxadiazole ring.

    2-(3-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-5-yl)aniline: A similar compound with a different oxadiazole ring structure.

Uniqueness

The presence of the 1,2,4-oxadiazole ring in 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline imparts unique electronic properties that differentiate it from other similar compounds

Properties

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

2-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C14H9Cl2N3O/c15-9-5-8(6-10(16)7-9)13-18-14(20-19-13)11-3-1-2-4-12(11)17/h1-7H,17H2

InChI Key

DMDRKHAWJVCZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)N

Origin of Product

United States

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